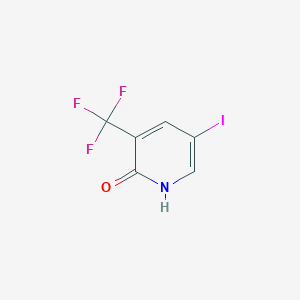

5-Iodo-3-(trifluoromethyl)pyridin-2-OL

Description

Properties

IUPAC Name |

5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMILMILHHLANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468007 | |

| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887707-23-5 | |

| Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: Synthesis, Properties, and Applications

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details the compound's identification, physicochemical properties, a validated synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. The strategic placement of the iodo and trifluoromethyl groups on the pyridin-2-ol scaffold offers unique electronic and steric properties, making it a valuable intermediate for sophisticated molecular engineering.

Compound Identification and Core Properties

This compound, which exists in tautomeric equilibrium with 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, is a functionalized heterocyclic compound. The presence of an electron-withdrawing trifluoromethyl group and a synthetically versatile iodine atom makes it a highly valuable precursor in synthetic chemistry.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine, 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone[1]

-

Molecular Formula: C₆H₃F₃INO[1]

-

Molecular Weight: 288.99 g/mol [1]

Physicochemical Data

The physicochemical properties of this compound are heavily influenced by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions.[3][4] The pyridinol moiety imparts specific solubility and hydrogen-bonding characteristics.

| Property | Value | Source |

| Melting Point | 145-147°C | [1] |

| Boiling Point | 249°C | [1] |

| Density | 2.11 g/cm³ | [1] |

| pKa | 7.80 ± 0.10 (Predicted) | [1] |

| Appearance | Light gold/orange wooly crystalline powder | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis and Mechanism

The primary route for obtaining this compound is through the regioselective iodination of its precursor, 3-(trifluoromethyl)pyridin-2-ol (CAS 22245-83-6).[5][6][7] This electrophilic aromatic substitution is a reliable and scalable method.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the target compound from its precursor.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of pyridin-2-one derivatives.[5]

Materials:

-

3-(Trifluoromethyl)pyridin-2-ol (1.0 eq, 153.3 mmol, 25 g)

-

N-Iodosuccinimide (NIS) (1.0 eq, 153 mmol, 34.5 g)[5]

-

Anhydrous Acetonitrile (150 mL)

-

N,N-Dimethylformamide (DMF) (150 mL)

-

1 M Sodium Bicarbonate (NaHCO₃) solution (150 mL)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(Trifluoromethyl)pyridin-2-ol (25 g) in a solvent mixture of anhydrous acetonitrile (150 mL) and DMF (150 mL).[5]

-

Reagent Addition: To the solution, add N-iodosuccinimide (34.5 g) in one portion.[5]

-

Reaction Conditions: Stir the reaction mixture at 80°C for 2 hours. The reaction progress can be monitored by TLC or LC-MS.[5]

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M aqueous sodium bicarbonate solution (150 mL) and stir for 5 minutes to neutralize any acidic byproducts.[5]

-

Workup - Extraction: Remove the mixed solvents via rotary evaporation. To the resulting residue, add an appropriate amount of water. Extract the aqueous phase twice with dichloromethane.[5]

-

Purification: Combine the organic phases and evaporate the solvent. Recrystallize the crude product from water to yield the final product as a white to light gold powdery solid (36.2 g, 81% yield).[5]

Self-Validation: The success of the synthesis is validated by the high yield (81%) and the characterization data which should match reference spectra.[5] Key characterization includes ¹H NMR, which should show two distinct doublets in the aromatic region, and ¹³C NMR, which will confirm the presence of the trifluoromethyl group and the carbon-iodine bond.[5]

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a strategic building block in medicinal chemistry.

The Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone of modern drug design.[4][8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's:

-

Metabolic Stability: By blocking sites of oxidative metabolism.[3][4]

-

Binding Affinity: By altering the electronic profile and participating in favorable interactions with protein targets.[4]

-

Membrane Permeability: Facilitating passage through biological membranes.[4]

-

Oral Bioavailability: A combination of the above factors often leads to improved pharmacokinetic profiles.[4]

Trifluoromethylpyridines are key structural motifs in numerous approved agrochemicals and pharmaceuticals.[9]

The Synthetic Utility of the Iodo Group

The iodine atom at the C5 position is an exceptionally versatile handle for introducing further molecular complexity. It readily participates in a wide range of metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

Sources

- 1. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE | 887707-23-5 [amp.chemicalbook.com]

- 2. 5-Iodo-3-trifluoromethyl-pyridin-2-ol-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-(TRIFLUOROMETHYL)PYRIDIN-2-OL | CAS 22245-83-6 [matrix-fine-chemicals.com]

- 7. scbt.com [scbt.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: A Comprehensive Technical Guide

Foreword: The Significance of Trifluoromethylated Pyridinols

The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This powerful electron-withdrawing moiety can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridin-2-ol (or pyridin-2-one) nucleus, a prevalent structure in bioactive compounds, becomes a particularly valuable building block when functionalized with both a -CF3 group and a versatile iodine handle. 5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a key intermediate, primed for further elaboration through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules for drug discovery and crop protection.[2][3][4] This guide provides an in-depth examination of the synthesis of this important compound, grounded in established chemical principles and field-proven methodologies.

Strategic Overview: A Two-Stage Synthetic Approach

The most direct and reliable pathway to this compound involves a two-stage process. The first stage establishes the core 3-(trifluoromethyl)pyridin-2-ol scaffold, which is then subjected to regioselective iodination in the second stage. This guide will detail the synthesis of the precursor followed by an analysis of the critical iodination step.

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of the Precursor, 3-(Trifluoromethyl)pyridin-2-ol

The necessary starting material, 3-(trifluoromethyl)pyridin-2-ol (CAS 22245-83-6), is not as readily available as its chloro-precursor. Therefore, a robust synthesis begins with the hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient, rendering the C-Cl bond at the 2-position susceptible to nucleophilic aromatic substitution.

Mechanism and Rationale

Hydrolysis of 2-chloropyridines can be challenging. However, the presence of the -CF3 group at the 3-position activates the 2-position towards nucleophilic attack. The reaction typically proceeds via an addition-elimination (SNAr) mechanism. While acidic hydrolysis is possible, alkaline hydrolysis using a strong base like potassium hydroxide is often more efficient for this class of compounds. The use of a high-boiling point, water-miscible co-solvent can be necessary to achieve the required reaction temperatures and ensure substrate solubility.

Experimental Protocol: Hydrolysis of 2-Chloro-3-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the hydrolysis of activated halopyridines.

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and extraction

Reagents:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Potassium hydroxide (KOH) (3.0 eq)

-

tert-Butanol or Dimethyl sulfoxide (DMSO)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in tert-butanol or DMSO.

-

Add a solution of potassium hydroxide (3.0 eq) in water.

-

Heat the mixture to reflux (typically 100-120 °C) and maintain for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slow, dropwise addition of concentrated HCl until the pH is approximately 6-7. This will precipitate the product.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)pyridin-2-ol, which can be purified further by recrystallization if necessary.

Part 2: Regioselective Iodination to Yield this compound

The core of this synthesis is the highly selective introduction of an iodine atom onto the pyridin-2-ol ring. The electronic properties of the substituents dictate the position of electrophilic attack.

Understanding the Regioselectivity

The iodination is an electrophilic aromatic substitution reaction. The regiochemical outcome is a result of the combined directing effects of the substituents on the pyridin-2-one tautomer, which is the dominant form.

Caption: Factors governing the regioselectivity of iodination.

-

Hydroxyl Group (-OH): In its pyridin-2-one tautomeric form, the amide-like nitrogen is a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. This strongly activates the positions ortho (C3) and para (C5) to it.

-

Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms (a strong -I effect). It is a meta-director and strongly deactivates the ring, particularly at the ortho (C2, C4) and para (C6, not applicable here) positions relative to itself.

-

Pyridine Ring Nitrogen: The nitrogen atom itself is electronegative and exerts an overall deactivating inductive effect on the ring.

The C5 position is para to the strongly activating hydroxyl/amide group and meta to the deactivating trifluoromethyl group. This confluence of electronic effects makes the C5 position the most nucleophilic and, therefore, the exclusive site of electrophilic iodination.

Method 1: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is an efficient and convenient electrophilic iodinating agent. It is a crystalline solid that is easier to handle than molecular iodine and often provides cleaner reactions with fewer by-products under mild conditions.[5]

This protocol is based on a reported, high-yield synthesis.[6]

Apparatus:

-

Three-neck round-bottom flask with a thermometer, reflux condenser, and nitrogen inlet

-

Magnetic stirrer and heating mantle

Reagents:

-

3-(Trifluoromethyl)pyridin-2-ol (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.0 eq)

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Charge a dry three-neck flask with 3-(trifluoromethyl)pyridin-2-ol (25.0 g, 153.3 mmol).

-

Under a nitrogen atmosphere, add anhydrous acetonitrile (150 mL) and anhydrous N,N-dimethylformamide (150 mL). Stir until all the solid dissolves.

-

To this solution, add N-Iodosuccinimide (34.5 g, 153.3 mmol) in one portion.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Add 1 M aqueous sodium bicarbonate solution (150 mL) and stir vigorously for 5 minutes to quench the reaction and neutralize any acidic by-products.

-

Remove the solvents (ACN, DMF, water) via rotary evaporation to obtain a solid residue.

-

Add deionized water to the residue and extract twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid is purified by recrystallization from water to afford this compound as a white powder.

Yield and Characterization:

-

Expected Yield: 36.2 g (81%)[6]

-

Appearance: White powdery solid

-

¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 2.3 Hz, 1H), 7.98 (d, J = 2.3 Hz, 1H), 13.41 (br s, 1H).[6]

-

¹³C NMR (125 MHz, CDCl₃): δ 63.0, 121.4 (q, JC-F = 272.3 Hz), 122.2 (q, JC-F = 31.6 Hz), 144.4, 148.1 (q, JC-F = 5.0 Hz), 160.1.[6]

Method 2: Alternative Iodination with Molecular Iodine and Base

An alternative, more classical approach uses molecular iodine (I₂) as the iodinating agent, activated by a base. This method avoids the use of NIS and succinimide by-products but may require longer reaction times or be less selective in some cases.

This protocol is adapted from procedures for the iodination of similar activated heterocyclic systems.[7]

Reagents:

-

3-(Trifluoromethyl)pyridin-2-ol (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Water

Procedure:

-

Suspend 3-(trifluoromethyl)pyridin-2-ol (1.0 eq) and potassium carbonate (2.0 eq) in water.

-

Add molecular iodine (1.1 eq) portion-wise to the stirred suspension.

-

Stir the mixture at a temperature between 20-50 °C for 12-24 hours. The progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

-

Alternatively, the mixture can be acidified with dilute HCl to pH ~5-6 and then extracted with ethyl acetate or dichloromethane.

-

The organic extracts are combined, washed with a solution of sodium thiosulfate to remove excess iodine, washed with brine, and dried.

-

After solvent removal, the crude product is purified by recrystallization or column chromatography.

Data Summary and Comparison

| Parameter | Method 1 (NIS) | Method 2 (I₂ / K₂CO₃) |

| Iodinating Agent | N-Iodosuccinimide | Molecular Iodine |

| Activator/Base | None (thermal) | Potassium Carbonate |

| Solvent | Acetonitrile / DMF | Water |

| Temperature | 80 °C | 20 - 50 °C |

| Reaction Time | ~2 hours | 12 - 24 hours |

| Yield | High (reported 81%)[6] | Moderate to Good (substrate dependent) |

| Workup | Involves removal of succinimide by-product | Requires quenching of excess iodine |

| Advantages | Fast, high-yielding, mild | Inexpensive reagents, "greener" solvent |

| Disadvantages | More expensive reagent, high-boiling solvents | Slower, may have lower yield/selectivity |

Safety, Handling, and Troubleshooting

Scientific Integrity and Trustworthiness: A robust protocol is a safe protocol. Adherence to safety procedures is paramount.

-

N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4] It is light-sensitive and should be stored in a cool, dark place under an inert atmosphere.[2][4] Always handle in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Trifluoromethylated Compounds: Handle with care as many are biologically active. Avoid inhalation and skin contact.

-

Troubleshooting - Incomplete Reaction: If monitoring shows significant starting material remaining, a slight excess of the iodinating agent (e.g., 1.05-1.1 eq) can be used, or the reaction time can be extended. Ensure reagents, especially NIS and solvents, are anhydrous as moisture can inhibit the reaction.

-

Troubleshooting - Side Products: The primary side product is typically unreacted starting material. Di-iodination is generally not observed due to the deactivating effect of the first iodine atom and the -CF3 group. The succinimide by-product from the NIS reaction is water-soluble and is typically removed during the aqueous workup. If purification by recrystallization is insufficient, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative.

Conclusion

The synthesis of this compound is a well-defined process that hinges on the predictable principles of nucleophilic and electrophilic aromatic substitution. The key precursor, 3-(trifluoromethyl)pyridin-2-ol, is readily accessible via hydrolysis of its 2-chloro analogue. The subsequent iodination step is highly regioselective due to the powerful directing effects of the amide and trifluoromethyl groups. While the classic iodine/base method is viable, the use of N-Iodosuccinimide offers a faster, cleaner, and higher-yielding route that is well-suited for laboratory and process scale applications. This technical guide provides the necessary protocols and mechanistic understanding for researchers to confidently synthesize this valuable chemical intermediate.

References

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 328-340. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available at: [Link]

-

Ishihara Sangyo Kaisha, Ltd. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

-

Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

-

N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Available at: [Link]

-

McMurry, J. (n.d.). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

-

Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Available at: [Link]

-

Electrophilic substitution reactions - pyridine. (2017, July 28). YouTube. Available at: [Link]

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 4). YouTube. Available at: [Link]

-

Studylib. (n.d.). Electrophilic Aromatic Substitution: Rate & Regioselectivity. Available at: [Link]

-

High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. Available at: [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]

-

Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. ResearchGate. Available at: [Link]

-

Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. ResearchGate. Available at: [Link]

-

A Facile Synthesis of Aryl Iodides via Potassium Aryltrifluoroborates. ResearchGate. Available at: [Link]

- US Patent 9,382,194 B2. (2016). Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. Google Patents.

-

Ganguly, N. C., Barik, S. K., & Dutta, S. (2010). Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate. Synthesis, 2010(09), 1467-1472. Available at: [Link]

- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5... (n.d.). Google Patents.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]

- 6. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 5-Iodo-3-(trifluoromethyl)pyridin-2-ol: Structure, Synthesis, and Application

Abstract: This technical guide provides an in-depth analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (CAS No. 887707-23-5), a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its core molecular structure, including the critical aspect of pyridinone-pyridinol tautomerism. This document details spectroscopic characterization, provides a field-proven synthesis protocol with mechanistic insights, and discusses the compound's synthetic utility, focusing on the strategic importance of its functional groups in modern drug design. Safety and handling protocols are also outlined. This guide is intended to serve as a comprehensive resource for scientists leveraging this versatile intermediate in their research endeavors.

Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative whose unique combination of functional groups—an iodine atom, a trifluoromethyl group, and a hydroxyl/keto moiety—makes it a valuable intermediate in the synthesis of complex organic molecules.

Nomenclature and Chemical Identifiers

-

Systematic Name: this compound

-

Common Synonyms: 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone, 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine[1]

-

CAS Number: 887707-23-5[1]

Tautomerism: The Pyridin-2-ol vs. 2(1H)-Pyridinone Equilibrium

A critical feature of this molecule is its existence as a mixture of two tautomers: the aromatic pyridin-2-ol form and the non-aromatic 2(1H)-pyridinone form. In solution and in the solid state, the equilibrium typically favors the pyridinone form due to the greater stability of the amide-like functionality. Spectroscopic evidence, particularly the ¹H NMR data showing a low-field N-H proton signal around 13.41 ppm, strongly supports the predominance of the 2(1H)-pyridinone tautomer in solution[5].

Caption: Tautomeric forms of the title compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone.

| Property | Value | Source(s) |

| Appearance | Light gold/orange wooly crystalline powder | [1] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | 249 °C | [1] |

| Density | 2.11 g/cm³ | [1] |

| pKa (Predicted) | 7.80 ± 0.10 | [1] |

| Monoisotopic Mass | 288.92114 Da | [2] |

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is unequivocally established through spectroscopic analysis. The data presented below corresponds to the predominant 2(1H)-pyridinone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of this molecule. The chemical shifts and coupling constants provide a clear fingerprint of the substitution pattern on the pyridine ring.

¹H NMR (500 MHz, CDCl₃): The proton spectrum shows two signals for the ring protons and one for the N-H proton.[5]

-

δ 7.98 (d, J = 2.3 Hz, 1H): This doublet corresponds to the proton at the C4 position. Its multiplicity (doublet) and small coupling constant are indicative of a meta-coupling to the proton at C6.

-

δ 7.85 (d, J = 2.3 Hz, 1H): This signal is assigned to the proton at the C6 position, showing the same meta-coupling to the C4 proton.

-

δ 13.41 (br s, 1H): This highly deshielded, broad singlet is characteristic of the acidic N-H proton of the pyridinone ring, often involved in hydrogen bonding.

¹³C NMR (250 MHz, CDCl₃): The carbon spectrum confirms the presence of all six carbon atoms and the trifluoromethyl group through its characteristic quartet signal and C-F coupling constants.[5]

| Chemical Shift (δ) | Multiplicity | J(C,F) (Hz) | Assignment |

| 160.1 | Singlet | - | C2 (C=O) |

| 148.1 | Quartet | 5.0 | C4 |

| 144.4 | Singlet | - | C6 |

| 122.2 | Quartet | 31.6 | C3 |

| 121.4 | Quartet | 272.3 | CF₃ |

| 63.0 | Singlet | - | C5 (C-I) |

Synthesis and Purification

The regioselective synthesis of this compound is reliably achieved via electrophilic iodination of the corresponding precursor.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis hinges on a classic electrophilic aromatic substitution reaction. The starting material, 3-(trifluoromethyl)pyridin-2-ol, possesses two key directing groups:

-

-OH (Activating Group): The hydroxyl group (in the pyridin-2-ol tautomer) is a strong ortho, para-director, activating the C3 and C5 positions.

-

-CF₃ (Deactivating Group): The trifluoromethyl group is a powerful electron-withdrawing group and a meta-director.

The iodination occurs at the C5 position because it is para to the strongly activating hydroxyl group and meta to the deactivating trifluoromethyl group. This convergence of electronic effects makes the C5 position the most nucleophilic and sterically accessible site for the electrophilic iodine (I⁺) sourced from N-Iodosuccinimide (NIS).

Caption: Workflow for the synthesis of 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[5]

-

Reaction Setup: Dissolve 3-Trifluoromethyl-2-pyridinol (1.0 eq, e.g., 25 g, 153.3 mmol) in a mixture of anhydrous acetonitrile (6 parts, e.g., 150 mL) and anhydrous N,N-dimethylformamide (6 parts, e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.0 eq, e.g., 34.5 g, 153 mmol) in one portion.

-

Reaction: Heat the reaction mixture to 80 °C and maintain stirring at this temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench and Workup: Cool the mixture to room temperature. Carefully add 1 M aqueous sodium bicarbonate solution (6 parts, e.g., 150 mL) and stir for 5 minutes to neutralize any acidic byproducts.

-

Extraction: Remove the organic solvents under reduced pressure. Add water to the residue and extract the aqueous phase twice with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the resulting crude solid from water to yield the pure product as a white to light gold powder (Typical yield: ~81%).

Chemical Reactivity and Synthetic Utility

This molecule is not typically an end-target but rather a versatile platform for constructing more complex pharmaceutical agents. Its value lies in the orthogonal reactivity of its functional groups.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The incorporation of a -CF₃ group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[6]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme active sites, potentially increasing binding affinity and potency.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling

The C-I bond at the 5-position is the most synthetically versatile site on the molecule. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This is a cornerstone of modern synthetic chemistry for building molecular diversity.

Caption: Synthetic utility of the C-I bond in cross-coupling reactions.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [3][4] |

| Signal Word | Danger | [3][4] |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][4] |

| Precautionary Statements | P261: Avoid breathing dust. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place. Store in an inert atmosphere.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important molecular scaffold. Its structure, dominated by the stable 2(1H)-pyridinone tautomer, has been confirmed by comprehensive spectroscopic data. The availability of a high-yielding, regioselective synthesis makes it an accessible building block for research and development. The true power of this compound lies in the synergistic interplay of its functional groups: the metabolically robust and electronically influential trifluoromethyl group, and the synthetically versatile carbon-iodine bond, which provides a reliable entry point for a multitude of cross-coupling transformations. For the medicinal chemist and drug development professional, this compound represents a valuable platform for the creation of novel and potent therapeutic agents.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

-

Chemsrc.com. (2025). 5-iodo-2-(trifluoromethyl)pyridin-4-ol. Retrieved from [Link]

-

Molbase. (2017). 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Gill, H., & Faust, R. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3760. Retrieved from [Link]

-

Funke, C., & Takeuchi, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 231–239. Retrieved from [Link]

-

MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(15), 4988. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE | 887707-23-5 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C6H3F3INO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Iodo-5-(trifluoromethyl)pyridin-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]

- 6. jelsciences.com [jelsciences.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive public domain data on its solubility, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations that govern the solubility of substituted pyridinols, provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offers insights into the interpretation of the resulting data. This guide is designed to empower researchers to generate reliable and reproducible solubility profiles for novel compounds like this compound, a critical step in early-stage research and development.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical and chemical sciences. For a compound like this compound, which holds potential as a scaffold in the development of new therapeutic agents or agrochemicals, understanding its solubility is not merely an academic exercise but a critical determinant of its viability. Poor aqueous solubility can severely limit a drug candidate's oral bioavailability, leading to suboptimal therapeutic efficacy and increased development costs. Conversely, an understanding of its solubility in various organic solvents is crucial for designing synthetic routes, purification strategies, and formulation approaches.

This guide delves into the specific structural attributes of this compound and how they are predicted to influence its solubility. We will then provide detailed, step-by-step protocols for experimentally determining its solubility, grounded in authoritative standards such as the United States Pharmacopeia (USP) General Chapter <1236>.

Physicochemical Profile and Predicted Solubility Behavior of this compound

The solubility of a molecule is intrinsically linked to its physicochemical properties. For this compound, several key structural features will dictate its behavior in different solvent systems.

| Property | Value/Prediction | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone | [1] |

| CAS Number | 887707-23-5 | [1] |

| Molecular Formula | C₆H₃F₃INO | [1] |

| Molecular Weight | 288.99 g/mol | [1] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | 249 °C | [1] |

| Density | 2.11 g/cm³ | [1] |

| Predicted pKa | 7.80 ± 0.10 | [1] |

| Predicted XlogP | 1.3 | [2] |

Structural Influences on Solubility:

-

Pyridin-2-ol Core: The pyridin-2-ol moiety can exist in tautomeric equilibrium with its 2-pyridone form. The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential for solubility in polar protic solvents like water and alcohols. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.

-

Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms in the trifluoromethyl group create a strong electron-withdrawing effect. This group is known to increase lipophilicity, which could enhance solubility in non-polar organic solvents.[3][4]

-

Iodo Group (-I): The iodine atom is a large and polarizable halogen. Its presence can increase molecular weight and van der Waals interactions, potentially influencing crystal lattice energy and, consequently, solubility. The impact of halogen substitution on pyridine solubility can be complex and depends on the overall molecular structure.

-

Acidity/Basicity (pKa): The predicted pKa of approximately 7.80 suggests that this compound is a weak acid.[1] This is a critical parameter as it indicates that its aqueous solubility will be highly dependent on the pH of the solution. At pH values above the pKa, the compound will deprotonate to form a more soluble anionic species.

Based on these structural features, it can be hypothesized that this compound will exhibit limited solubility in neutral aqueous media but will have increased solubility in basic aqueous solutions. Its solubility in organic solvents is expected to vary based on the solvent's polarity, with moderate to good solubility anticipated in polar aprotic solvents like DMSO and DMF, and potentially lower solubility in non-polar solvents like hexane.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is best obtained through well-controlled experiments. This section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent at a given temperature when the solution is in equilibrium with the solid state of the substance. This method is extensively described in the USP General Chapter <1236>.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.45 µm syringe filter. This step must be performed carefully to avoid transferring any solid particles.

-

Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). While not a true thermodynamic value, it is a valuable parameter in early drug discovery for identifying compounds with potential solubility liabilities in a high-throughput manner.

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis absorbance

-

Multichannel pipette

Protocol (Turbidimetric Method):

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution of this compound to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed compared to the buffer-only control is considered the kinetic solubility.

Caption: Workflow for Kinetic Solubility by Turbidimetry.

Analytical Quantification: HPLC-UV and UV-Vis Spectroscopy

A reliable analytical method is essential for accurately quantifying the concentration of the dissolved compound.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method due to its high specificity and sensitivity. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed at the wavelength of maximum absorbance (λmax) of this compound. A calibration curve of peak area versus known concentrations must be constructed to quantify the samples.

-

UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and the solvent does not absorb at the λmax. A calibration curve of absorbance versus known concentrations (Beer-Lambert plot) is required for quantification. This method is generally less specific than HPLC and may be susceptible to interference from impurities.

Factors Influencing Solubility and Data Interpretation

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

-

pH: As a weak acid, the aqueous solubility of this compound is expected to increase significantly as the pH rises above its pKa (approximately 7.80).[1] Experiments should be conducted in buffers of varying pH (e.g., pH 2, 5, 7.4, and 9) to generate a pH-solubility profile. This is crucial for predicting its behavior in the gastrointestinal tract.

-

Temperature: For most solids, solubility increases with temperature. However, this is not always the case. Determining solubility at different temperatures (e.g., room temperature and physiological temperature) is important for understanding its thermodynamic properties and for designing crystallization processes.

-

Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) to an aqueous solution can significantly enhance the solubility of poorly water-soluble compounds. This is a common strategy in formulation development.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

Interpreting the Data:

The obtained solubility data should be presented in clear, tabular format. For example:

Table 2: Hypothetical Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl (pH 1) | ||

| Phosphate Buffer (pH 7.4) | ||

| 0.1 M NaOH (pH 13) | ||

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Hexane |

This data will provide a comprehensive understanding of the compound's behavior in various environments, guiding further research and development activities.

Conclusion

References

-

PubChem. This compound. Available from: [Link]

-

Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46(3), 257-269. Available from: [Link]

-

United States Pharmacopeia. General Chapter <1236> Solubility Measurements. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

Helix Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

Sources

- 1. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE | 887707-23-5 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C6H3F3INO) [pubchemlite.lcsb.uni.lu]

- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol

Introduction

5-Iodo-3-(trifluoromethyl)pyridin-2-ol is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the heavy iodine atom, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple reactive sites necessitates unambiguous structural confirmation, for which a detailed spectroscopic analysis is indispensable.

This guide provides a comprehensive overview of the key spectroscopic data for this compound. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy. The focus will be on not only presenting the data but also on the rationale behind the observed spectroscopic features, thereby providing a robust framework for its identification and characterization in a research and development setting. This molecule exists in a tautomeric equilibrium with 5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one, and the spectroscopic data reflects this property.

Molecular Structure and Tautomerism

The structure of this compound and its tautomeric form, 5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one, are depicted below. The pyridin-2-ol form has an aromatic ring, while the pyridin-2-one form has a diene system. Spectroscopic techniques, particularly NMR and IR, can provide insights into the predominant tautomer in a given state or solvent.

Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 13.41 | broad singlet | - | 1H | N-H (or O-H) |

| 7.98 | doublet | 2.3 | 1H | H-4 |

| 7.85 | doublet | 2.3 | 1H | H-6 |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Data sourced from a synthetic procedure.[1]

Interpretation:

-

N-H/O-H Proton (δ 13.41): The highly deshielded, broad singlet at 13.41 ppm is characteristic of a proton attached to a heteroatom (N or O) and involved in hydrogen bonding. Its downfield shift is indicative of the pyridin-2-one tautomer, where the proton is on the nitrogen atom and can form an intramolecular hydrogen bond with the carbonyl oxygen or participate in intermolecular hydrogen bonding.

-

Aromatic Protons (δ 7.98 and 7.85): The two doublets in the aromatic region correspond to the two protons on the pyridine ring. The electron-withdrawing effects of the iodine and trifluoromethyl groups, along with the pyridine nitrogen, cause these protons to be significantly deshielded.

-

The proton at the 4-position (H-4) is adjacent to the iodine atom.

-

The proton at the 6-position (H-6) is adjacent to the nitrogen atom.

-

-

Coupling: The two aromatic protons show a small coupling constant (J = 2.3 Hz), which is typical for a meta-coupling (⁴J) in a pyridine ring. This confirms their 1,3-relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) | Assignment |

| 160.1 | singlet | - | C-2 (C=O) |

| 148.1 | quartet | 5.0 | C-6 |

| 144.4 | singlet | - | C-4 |

| 122.2 | quartet | 31.6 | C-3 |

| 121.4 | quartet | 272.3 | CF₃ |

| 63.0 | singlet | - | C-5 (C-I) |

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz. Data sourced from a synthetic procedure.[1]

Interpretation:

-

Carbonyl Carbon (δ 160.1): The signal at 160.1 ppm is in the typical range for a carbonyl carbon in a pyridin-2-one system, further supporting this as the major tautomer.

-

Trifluoromethyl Group (CF₃, δ 121.4): This signal appears as a quartet due to the coupling between the carbon and the three fluorine atoms (¹JC-F). The large coupling constant of 272.3 Hz is characteristic of a CF₃ group.

-

Ring Carbons:

-

C-3 (δ 122.2): The carbon atom attached to the CF₃ group also appears as a quartet due to a two-bond C-F coupling (²JC-F = 31.6 Hz).

-

C-5 (δ 63.0): The carbon atom bonded to the iodine (C-5) is significantly shielded. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the attached carbon nucleus.

-

The remaining ring carbons, C-4 and C-6, are found at 144.4 and 148.1 ppm, respectively. The C-6 carbon shows a small quartet coupling due to a three-bond interaction with the CF₃ group.

-

¹⁹F NMR Spectroscopy

Expected ¹⁹F NMR Data:

-

Chemical Shift: A single peak is expected in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard). The exact chemical shift is influenced by the electronic environment of the pyridine ring.

-

Multiplicity: The signal should be a singlet, as there are no other fluorine atoms or nearby protons to couple with.

-

Significance: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. The absence of other fluorine-containing signals would also confirm the purity of the compound with respect to fluorinated impurities.

NMR Experimental Protocol

Caption: A standard workflow for NMR analysis of a solid organic compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important for providing an exact mass, which can confirm the molecular formula.

Predicted Mass Spectrometry Data: The following data is predicted and sourced from PubChem.[2]

Table 3: Predicted m/z Values for Molecular Ions of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 289.92842 |

| [M+Na]⁺ | 311.91036 |

| [M-H]⁻ | 287.91386 |

| [M]⁺ | 288.92059 |

Interpretation and Significance:

-

Molecular Formula Confirmation: The primary goal of HRMS is to match the experimentally observed exact mass with the theoretical exact mass of the proposed formula, C₆H₃F₃INO (288.92114 Da). A match within a few parts per million (ppm) provides strong evidence for the elemental composition.

-

Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) will give a characteristic isotopic pattern. In the mass spectrum, the molecular ion peak (M⁺) will be a single distinct peak.

-

Fragmentation: While not detailed here, the fragmentation pattern in techniques like Electron Ionization (EI-MS) or tandem MS (MS/MS) could provide further structural information. For instance, the loss of iodine or the trifluoromethyl group would be expected fragmentation pathways.

Mass Spectrometry Experimental Protocol (ESI-MS)

Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. While an experimental spectrum for this compound is not available in the searched databases, its key absorption bands can be predicted based on the functional groups present.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-2800 | N-H | Stretching (in pyridin-2-one tautomer) |

| 1680-1640 | C=O | Stretching (in pyridin-2-one tautomer) |

| 1600-1550 | C=C, C=N | Ring stretching |

| 1350-1100 | C-F | Stretching (strong, complex bands) |

| ~850 | C-H | Aromatic out-of-plane bending |

| ~600 | C-I | Stretching |

Interpretation:

-

The IR spectrum would be highly valuable in assessing the tautomeric equilibrium. A strong, broad band in the 3200-2800 cm⁻¹ region and a sharp, intense band around 1660 cm⁻¹ would be definitive evidence for the N-H and C=O groups of the pyridin-2-one tautomer, respectively.

-

The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear as a series of complex bands in the 1350-1100 cm⁻¹ region. These are often the most prominent features in the IR spectrum of fluorinated compounds.

IR Spectroscopy Experimental Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

1H NMR spectrum of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL

An In-depth Technical Guide to the 1H NMR Spectrum of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, presents a detailed experimental protocol for data acquisition, and offers a rigorous interpretation of the spectral data. By elucidating the influence of the iodo and trifluoromethyl substituents on the proton chemical shifts and coupling constants within the pyridin-2-ol framework, this guide serves as an essential resource for the structural characterization of this and similar heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise determination of molecular structure is a foundational requirement. This compound is a compound of interest due to its unique combination of a halogen atom and a trifluoromethyl group on a pyridinol scaffold—moieties frequently employed to modulate the physicochemical and pharmacological properties of bioactive molecules. 1H NMR spectroscopy stands as a primary and powerful tool for non-destructive structural analysis, providing critical information about the electronic environment and connectivity of protons within a molecule. This guide aims to provide an expert-level understanding of the 1H NMR spectrum of this specific compound, bridging theoretical principles with practical application.

Theoretical Prediction of the 1H NMR Spectrum

The structure of this compound dictates the features of its 1H NMR spectrum. The pyridin-2-ol ring contains two aromatic protons, at positions 4 and 6, and a hydroxyl proton at position 2. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents.

-

Electron-Withdrawing Effects: The trifluoromethyl (-CF3) group at position 3 is a strong electron-withdrawing group, which significantly deshields nearby protons, causing them to resonate at a higher frequency (downfield). The iodine atom at position 5 also exerts an electron-withdrawing inductive effect.

-

Tautomerism: It is important to note that pyridin-2-ols can exist in tautomeric equilibrium with their corresponding pyridin-2-one form. The position of this equilibrium can be influenced by the solvent. This guide will focus on the pyridin-2-ol tautomer, which is often favored in many common NMR solvents.

Based on these principles, we can predict the following spectral characteristics:

-

H4 Proton: This proton is flanked by the electron-withdrawing -CF3 and iodo groups, leading to a significant downfield chemical shift.

-

H6 Proton: This proton is adjacent to the iodo group and para to the -CF3 group, also resulting in a downfield shift, though likely less pronounced than that of H4.

-

OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

-

Spin-Spin Coupling: The H4 and H6 protons are in a meta relationship, which will result in a small coupling constant (⁴JHH), typically around 2-3 Hz.[1] This will cause both the H4 and H6 signals to appear as doublets.

Experimental Protocol for High-Resolution 1H NMR

The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameters.

Materials

-

This compound (analytical grade)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-precision 5 mm NMR tubes

-

NMR Spectrometer (400 MHz or higher recommended)

Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Ensure complete dissolution by gentle agitation or vortexing.

-

Transfer the solution to an NMR tube.

Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data Analysis and Interpretation

The following table summarizes the expected 1H NMR spectral data for this compound in a typical deuterated solvent like DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 8.0 - 8.5 | Doublet (d) | 2 - 3 | 1H |

| H6 | 7.2 - 7.7 | Doublet (d) | 2 - 3 | 1H |

| OH | Variable (e.g., >10 in DMSO-d₆) | Broad Singlet (br s) | N/A | 1H |

Interpretation of the Spectrum:

-

The signal appearing in the most downfield region (8.0 - 8.5 ppm) is assigned to the H4 proton , consistent with the strong deshielding from the adjacent trifluoromethyl group.

-

The signal at a slightly more upfield position (7.2 - 7.7 ppm) is assigned to the H6 proton .

-

Both signals appear as doublets with a small coupling constant of approximately 2-3 Hz, which is characteristic of a four-bond meta-coupling in an aromatic system.

-

The hydroxyl proton signal is often broad and its chemical shift is highly variable. In a hydrogen-bond accepting solvent like DMSO-d₆, it can be shifted significantly downfield.[2][3] A D₂O exchange experiment can be performed to confirm this assignment; the addition of a drop of D₂O will cause the OH signal to disappear.[4]

Visualization of the Analytical Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound provides a clear and interpretable dataset for its structural verification. The distinct chemical shifts of the two aromatic protons, governed by the potent electronic effects of the trifluoromethyl and iodo substituents, along with their characteristic meta-coupling, allow for unambiguous assignment. This technical guide has provided the theoretical basis, a practical experimental protocol, and a detailed interpretation to aid researchers in their analytical endeavors. A thorough understanding of such spectral data is indispensable for quality control, reaction monitoring, and the rational design of new chemical entities in drug discovery and materials science.

References

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? Retrieved from [Link]

-

Liebeck, A. (2022). 17.11: Spectroscopy of Alcohols and Phenols. In Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Davis. (2014). 14.12: Coupling Constants Identify Coupled Protons. In Chemistry LibreTexts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

13C NMR analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a rationale for spectral assignment based on the unique electronic environment created by the trifluoromethyl, iodo, and hydroxyl substituents on the pyridin-2-ol core. We present a detailed experimental protocol, a step-by-step interpretation of the spectral data, and discuss methods for self-validation of the results, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of a Multifunctional Scaffold

This compound is a heterocyclic compound featuring a confluence of functionalities that make it a valuable synthon and an interesting subject for spectroscopic analysis. The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatization with a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] The presence of an iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.

The ¹³C NMR spectrum of this molecule is particularly instructive. It presents a confluence of three key spectroscopic phenomena: the profound shielding effect of a heavy atom (iodine), the characteristic C-F J-coupling of the trifluoromethyl group, and the deshielding influence of the pyridin-2-ol system. Understanding this spectrum is not merely an act of characterization but an exercise in appreciating the interplay of substituent effects on the electronic structure of an aromatic ring. This guide will deconstruct the spectrum, assigning each resonance based on established principles and empirical data.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A robust analysis begins with a prediction grounded in theory. The chemical shift of each carbon atom in this compound is determined by the cumulative electronic effects of the nitrogen heteroatom and the three distinct substituents.

-

The Pyridin-2-ol Core: The pyridin-2-ol scaffold exists in tautomeric equilibrium with its pyridin-2(1H)-one form. In solution, the position of this equilibrium influences the electronic environment. The C2 carbon, bonded to the electronegative oxygen atom, is expected to be significantly deshielded, appearing at a low field (high ppm).[3] The nitrogen atom also strongly influences the ring, particularly the adjacent C2 and C6 positions, typically shifting them downfield relative to benzene.[4]

-

Influence of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing substituent. Its impact is twofold:

-

Inductive Effects: It withdraws electron density from the ring, deshielding the attached carbon (C3) and, to a lesser extent, other carbons.

-

Scalar (J) Coupling: The most definitive feature is the coupling between ¹³C and ¹⁹F nuclei. The CF₃ carbon itself appears as a quartet with a large one-bond coupling constant (¹JC-F) typically in the range of 270-300 Hz. The carbon to which the group is attached, C3, will also appear as a quartet due to a two-bond coupling (²JC-F) of approximately 30-40 Hz.[5][6] Smaller three- and four-bond couplings can often be observed on C4 and C5.[7]

-

-

Influence of the Iodo (-I) Group: The iodine substituent introduces a dominant "heavy atom effect." This effect causes significant shielding (an upfield shift to a lower ppm value) of the directly attached carbon, C5.[8] This is a highly diagnostic feature and often shifts the ipso-carbon by 30-40 ppm upfield compared to an unsubstituted carbon.

-

Integrated Prediction: Combining these effects, we can anticipate a spectrum with six distinct signals. We expect C2 to be the most downfield quaternary carbon. C5 should be the most upfield carbon due to the heavy atom effect. The CF₃ and C3 carbons will be identifiable by their characteristic quartet splitting patterns and coupling constants. The remaining C4 and C6 signals, both attached to hydrogen, will be assigned based on their proximity to the various substituents.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The protocol described below is designed to yield unambiguous and reproducible data.

Sample Preparation

-

Analyte Weighing: Accurately weigh 20-30 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can influence the chemical shifts of carbons and the position of the labile -OH proton resonance.[9] CDCl₃ is a common choice for initial characterization.[10]

-

Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 MHz (or higher) spectrometer. The rationale behind these choices is key to ensuring trustworthiness.

| Parameter | Recommended Value | Rationale (Expertise & Experience) |

| Spectrometer Frequency | ≥ 100 MHz for ¹³C | Higher fields provide better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° flip angle to balance signal intensity and relaxation. |

| Spectral Width | ~220-250 ppm | Sufficient to encompass all expected carbon resonances from TMS to carbonyls. |

| Acquisition Time (AQ) | ~1.0 - 1.5 s | Balances resolution with the need for a reasonable relaxation delay. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Crucial for ensuring proper T1 relaxation, especially for quaternary carbons (C2, C3, C5) which often have longer relaxation times. A longer delay provides more accurate signal integration. |

| Number of Scans (NS) | 1024 - 4096 | Required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope. |

| Temperature | 298 K (25 °C) | Standard operating temperature for reproducibility. |

Experimental Workflow Diagram

The logical flow from sample preparation to final data interpretation is a critical, self-validating system.

Data Interpretation and Structural Assignment

Published spectral data for this compound in CDCl₃ serves as our reference for this analysis.[10] The reported signals provide a classic example of how substituent effects manifest in a ¹³C NMR spectrum.

Reported Spectral Data

| Signal No. | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

| 1 | 160.1 | Singlet (Quaternary) | - |

| 2 | 148.1 | Quartet (Quaternary) | JC-F = 5.0 |

| 3 | 144.4 | Singlet (CH) | - |

| 4 | 122.2 | Quartet (Quaternary) | JC-F = 31.6 |

| 5 | 121.4 | Quartet (Quaternary) | JC-F = 272.3 |

| 6 | 63.0 | Singlet (Quaternary) | - |

Step-by-Step Signal Assignment

The assignment process is a logical deduction based on the principles outlined in Section 2.

Sources

- 1. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. testbook.com [testbook.com]

- 4. mdpi.com [mdpi.com]

- 5. iris.unito.it [iris.unito.it]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 5-IODO-3-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]

mass spectrometry of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL

An In-depth Technical Guide to the Mass Spectrometry of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol

Introduction

This compound is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group and an iodine atom, presents specific challenges and opportunities for mass spectrometric analysis. Understanding its ionization behavior and fragmentation patterns is crucial for unambiguous identification, purity assessment, and metabolic studies. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing optimized protocols, expected fragmentation pathways, and the scientific rationale behind our analytical choices.

Physicochemical Properties and Their Mass Spectrometric Implications